1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of fluoroalkylamines. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic amine. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution reaction of 2-chloro-4-fluoroacetophenone with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine stands out due to its unique combination of chlorine and fluorine atoms on the phenyl ring. Similar compounds include:
2-Chloro-4-fluorophenylboronic acid: Used in organic synthesis as a boronic acid derivative.
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Known for its anti-inflammatory properties.
2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one: Utilized in the synthesis of various organic compounds.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C8H8ClF2N |
---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8ClF2N/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8H,4,12H2 |
InChI Key |
USPBXIVYDGGUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CF)N |
Origin of Product |
United States |
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